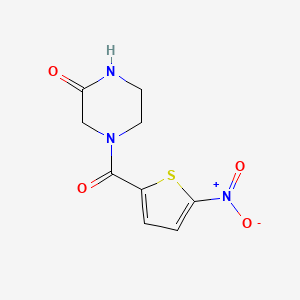![molecular formula C16H24N2O B14889471 10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)
10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Benzyl-7-oxa-3,10-diazaspiro[56]dodecane is a spiro compound characterized by a unique structure that includes a benzyl group, an oxa (oxygen) bridge, and diazaspiro (nitrogen-containing spiro) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzylamine derivative with an epoxide can lead to the formation of the spiro compound through nucleophilic substitution and ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spiro ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane
- 3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one
Uniqueness
10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties. This differentiates it from similar compounds that may lack the benzyl group or have different substituents, leading to variations in reactivity and application potential.
Propriétés
Formule moléculaire |
C16H24N2O |
|---|---|
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
10-benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane |
InChI |
InChI=1S/C16H24N2O/c1-2-4-15(5-3-1)14-18-11-8-16(19-13-12-18)6-9-17-10-7-16/h1-5,17H,6-14H2 |
Clé InChI |
TZNMMQIVVAKUOC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CCN(CCO2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


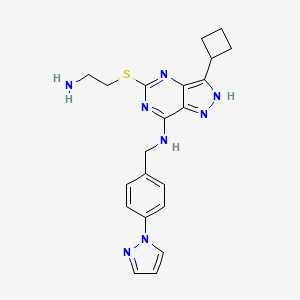
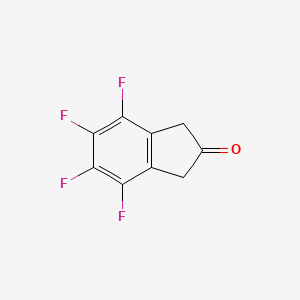
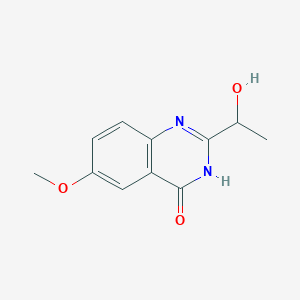
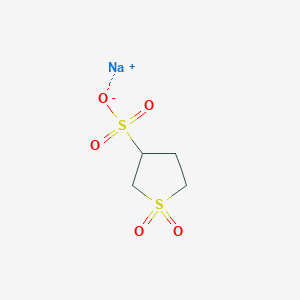
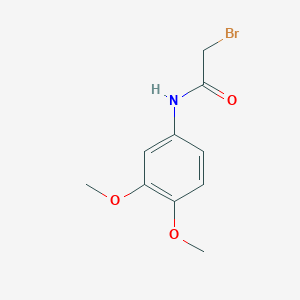
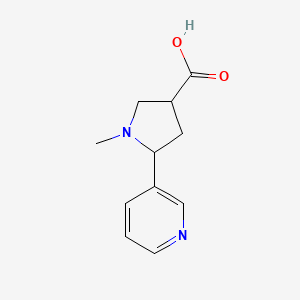
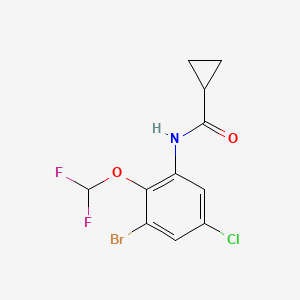
![[(3S)-4\'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3\'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B14889446.png)
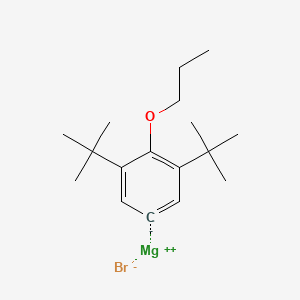
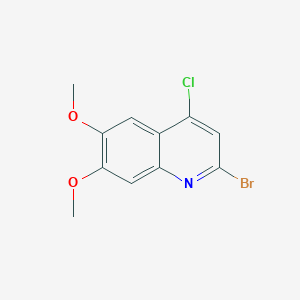
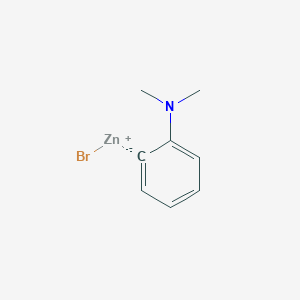
![3-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14889477.png)
